An In-Depth Technical Guide to 4-Amino-N,N-dimethyl-3-nitroaniline (CAS No. 16293-12-2)
An In-Depth Technical Guide to 4-Amino-N,N-dimethyl-3-nitroaniline (CAS No. 16293-12-2)
Introduction: A Pivotal Building Block in Modern Drug Discovery
4-Amino-N,N-dimethyl-3-nitroaniline, with CAS Number 16293-12-2, is a substituted nitroaniline derivative that has emerged as a valuable intermediate in synthetic organic chemistry.[1][2][3][4] While its historical applications may have included use as a precursor in dye synthesis, its contemporary significance is intrinsically linked to the cutting-edge field of targeted protein degradation. Specifically, it is recognized as a "Protein Degrader Building Block," a class of chemical scaffolds used in the construction of Proteolysis-Targeting Chimeras (PROTACs).[5]
PROTACs are heterobifunctional molecules engineered to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system—to eliminate specific proteins of interest (POIs), particularly those implicated in disease states.[5] These molecules consist of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[5] The unique ortho-diamine and nitro group arrangement of 4-Amino-N,N-dimethyl-3-nitroaniline offers medicinal chemists a versatile platform for incorporation into these complex structures, enabling the synthesis of novel therapeutics aimed at "undruggable" targets.
This guide provides a comprehensive technical overview of 4-Amino-N,N-dimethyl-3-nitroaniline for researchers, scientists, and drug development professionals. We will delve into its physicochemical properties, provide a detailed synthesis protocol grounded in established chemical principles, explore its application in targeted protein degradation, outline robust analytical methodologies, and summarize critical safety and handling information.
Physicochemical and Structural Properties
4-Amino-N,N-dimethyl-3-nitroaniline is a solid, often appearing as a black or dark crystalline powder at room temperature.[6] Its core structure is a benzene ring substituted with four functional groups: a primary amine (-NH2), a tertiary dimethylamine (-N(CH3)2), and a nitro group (-NO2). This specific arrangement dictates its chemical reactivity and utility.
| Property | Value | Source(s) |
| CAS Number | 16293-12-2 | [1][2][3][7] |
| Molecular Formula | C₈H₁₁N₃O₂ | [1][2][7] |
| Molecular Weight | 181.19 g/mol | [1][2][7] |
| IUPAC Name | 4-N,4-N-dimethyl-2-nitrobenzene-1,4-diamine | [2] |
| Synonyms | 4-Amino-3-nitro-N,N-dimethylaniline, N1,N1-Dimethyl-3-nitrobenzene-1,4-diamine | [2][6] |
| Melting Point | 112-122 °C | [6] |
| Boiling Point | 335.4 ± 22.0 °C (Predicted) | [6] |
| Density | 1.280 ± 0.06 g/cm³ (Predicted) | [6] |
| Appearance | Black crystalline powder | [6] |
| pKa | 4.15 ± 0.22 (Predicted) | [6] |
Synthesis Protocol: A Guided Pathway
The synthesis of 4-Amino-N,N-dimethyl-3-nitroaniline is not a trivial nitration of N,N-dimethyl-p-phenylenediamine. The free amino groups are highly activating and susceptible to oxidation, and direct nitration under standard conditions (HNO₃/H₂SO₄) can lead to uncontrolled side reactions and the formation of undesired isomers. A more controlled and reliable approach involves the protection of the more reactive primary amine, followed by nitration and subsequent deprotection.
The following protocol is based on established methodologies for the selective nitration of p-phenylenediamine compounds, wherein acylation is used as a protective strategy.[1]
Workflow for the Synthesis of 4-Amino-N,N-dimethyl-3-nitroaniline
Caption: Synthetic workflow for 4-Amino-N,N-dimethyl-3-nitroaniline.
Step-by-Step Methodology
Part 1: Protection (Acylation) of N,N-Dimethyl-p-phenylenediamine
-
Dissolution: In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve N,N-dimethyl-p-phenylenediamine (1 eq.) in a suitable solvent such as glacial acetic acid or tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0-5 °C using an ice-water bath. This is critical to control the exothermicity of the acylation reaction.
-
Acylation: Add acetic anhydride (1.1 eq.) dropwise to the cooled solution while stirring vigorously. The primary amine is more nucleophilic and will react preferentially over the tertiary amine.
-
Reaction Completion: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
-
Isolation: Pour the reaction mixture into ice-cold water to precipitate the acetylated product, N-(4-(dimethylamino)phenyl)acetamide. Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.
Part 2: Nitration of the Protected Intermediate
-
Preparation of Nitrating Mixture: In a separate flask, carefully add concentrated nitric acid (1.1 eq.) to pre-chilled concentrated sulfuric acid at 0 °C.
-
Dissolution of Intermediate: Slowly add the dried N-(4-(dimethylamino)phenyl)acetamide (1 eq.) to a separate flask containing concentrated sulfuric acid, maintaining the temperature below 10 °C. The acetyl group directs the incoming nitro group to the ortho position.
-
Nitration Reaction: Add the prepared nitrating mixture dropwise to the solution of the intermediate, ensuring the temperature does not exceed 10-15 °C.
-
Reaction Monitoring: Stir the mixture at this temperature for 1-2 hours. Monitor the reaction progress by TLC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The nitrated product will precipitate. Neutralize the solution slowly with a base (e.g., aqueous sodium hydroxide or ammonium hydroxide) while keeping the mixture cool. Filter the resulting solid, wash thoroughly with water, and dry.
Part 3: Deprotection (Hydrolysis) to Yield Final Product
-
Acid Hydrolysis: Suspend the crude N-(4-(dimethylamino)-2-nitrophenyl)acetamide in a mixture of water and concentrated hydrochloric acid (e.g., 6M HCl).
-
Heating: Heat the mixture to reflux (approximately 80-100 °C) for 2-4 hours. The acetyl group will be hydrolyzed, regenerating the primary amine.
-
Neutralization and Isolation: Cool the reaction mixture to room temperature and then in an ice bath. Carefully neutralize with a cold aqueous base (e.g., NaOH or NaHCO₃) to a pH of 7-8 to precipitate the final product, 4-Amino-N,N-dimethyl-3-nitroaniline.
-
Purification: Collect the crude product by vacuum filtration. The solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product with high purity.
Application in Targeted Protein Degradation
The primary application for 4-Amino-N,N-dimethyl-3-nitroaniline in modern research is as a structural component for PROTACs. The diamine functionality of the molecule provides two reactive sites that can be differentially functionalized, making it an excellent linker precursor or a core scaffold to which the E3 ligase and POI ligands are attached.
Logical Framework for PROTAC Assembly
Caption: Role of the building block in a PROTAC structure.
The two amino groups on the 4-Amino-N,N-dimethyl-3-nitroaniline scaffold allow for sequential or orthogonal coupling reactions. For instance, one amine can be acylated to connect to a linker-E3 ligase moiety, while the other amine can be used in a separate step to attach the POI-binding ligand. This modularity is essential for building libraries of PROTACs where linker length and attachment points are varied to optimize the formation of the crucial ternary complex (E3 Ligase-PROTAC-POI), which is necessary for efficient ubiquitination and subsequent degradation.[8]
Analytical and Quality Control Methods
Ensuring the purity and identity of 4-Amino-N,N-dimethyl-3-nitroaniline is paramount for its use in downstream applications, particularly in drug discovery workflows. A combination of chromatographic and spectroscopic techniques should be employed.
Recommended Analytical Workflow
Caption: Quality control workflow for compound verification.
Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is adapted from established procedures for analyzing nitroanilines.[9]
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size), and an autosampler.
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (e.g., starting with 60:40 v/v). The exact ratio should be optimized to achieve good separation.
-
Sample Preparation: Accurately weigh approximately 10 mg of the synthesized compound and dissolve it in 10 mL of methanol to create a 1 mg/mL stock solution. Further dilute this stock solution with the mobile phase to a working concentration of approximately 10-20 µg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
UV Detection Wavelength: Set to monitor at a wavelength where the nitroaniline chromophore has strong absorbance (typically between 254 nm and 380 nm).
-
-
Analysis: Inject the prepared sample. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The identity can be confirmed by comparing the retention time to a certified reference standard if available.
Spectroscopic Characterization
-
Mass Spectrometry (MS): GC-MS analysis should show a molecular ion peak (M+) corresponding to the molecular weight of 181.19 g/mol .[2][4]
-
NMR Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the primary amine protons (which may be broad), and two distinct singlets for the N-methyl groups.
-
¹³C NMR: The carbon NMR will display distinct signals for the aromatic carbons, with chemical shifts influenced by the electron-donating amine groups and the electron-withdrawing nitro group, as well as a signal for the methyl carbons.[4]
-
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and methyl groups, and strong asymmetric and symmetric stretching bands for the nitro group (typically around 1500-1550 cm⁻¹ and 1300-1360 cm⁻¹, respectively).[4]
Safety and Handling
4-Amino-N,N-dimethyl-3-nitroaniline is classified as a hazardous substance and must be handled with appropriate precautions in a controlled laboratory setting.[10][11]
| Hazard Type | GHS Classification and Statement | Precautionary Measures |
| Acute Toxicity | Danger: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled) | P261: Avoid breathing dust. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/clothing/eye protection.[10] |
| Skin Irritation | Warning: H315 (Causes skin irritation) | P302+P352: IF ON SKIN: Wash with plenty of water.[10] |
| Eye Irritation | Warning: H319 (Causes serious eye irritation) | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10] |
| Respiratory Irritation | Warning: H335 (May cause respiratory irritation) | P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air.[10] |
Handling:
-
Always handle this compound inside a certified chemical fume hood.
-
Use appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile).
-
Avoid generating dust.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[11]
-
Keep away from strong oxidizing agents.
-
Store locked up.[10]
Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations. This compound should be treated as hazardous chemical waste.[10]
References
- Process of mono- and di-nitrating p-phenylene diamine compounds.
-
4-Amino-N,N-dimethyl-3-nitroaniline | C8H11N3O2 | CID 2733452. PubChem. [Link]
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FACILE SYNTHESIS OF N, N-DIMETHYL PARAPHENYLENE DIAMINE DIHYDROCHLORIDE: A PHOTOGRAPHIC DEVELOPER DYE. Rasayan Journal of Chemistry. [Link]
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4-Amino-N,N-dimethyl-3-nitroaniline | C8H11N3O2 | CID 2733452. PubChem. [Link]
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m-NITRODIMETHYLANILINE. Organic Syntheses Procedure. [Link]
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Synthesis and characterization of 4'-amino and 4'-nitro derivatives of 4-N, N-dimethylaminotriphenylmethane as precursors for a proximate malachite green metabolite. DigitalCommons@URI. [Link]
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Single amino acid–based PROTACs trigger degradation of the oncogenic kinase BCR–ABL in chronic myeloid leukemia (CML). PMC - NIH. [Link]
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Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. NIH. [Link]
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Degrader Building Blocks | LYTAC & PROTAC Degraders. Bio-Techne. [Link]
-
Methods to accelerate PROTAC drug discovery. PMC - NIH. [Link]
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